molecular formula C8H17NO B13167399 2-(5-Ethyloxolan-2-yl)ethan-1-amine

2-(5-Ethyloxolan-2-yl)ethan-1-amine

Cat. No.: B13167399
M. Wt: 143.23 g/mol
InChI Key: KTYNWUWOWAWGRN-UHFFFAOYSA-N
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Description

2-(5-Ethyloxolan-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO. It is a derivative of oxolane (tetrahydrofuran) and contains an amine functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 5-ethyloxolane-2-carboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amine group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyloxolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Ethyloxolan-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyloxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Ethyloxolan-2-yl)ethan-1-amine is unique due to the presence of the ethyl group on the oxolane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(5-ethyloxolan-2-yl)ethanamine

InChI

InChI=1S/C8H17NO/c1-2-7-3-4-8(10-7)5-6-9/h7-8H,2-6,9H2,1H3

InChI Key

KTYNWUWOWAWGRN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(O1)CCN

Origin of Product

United States

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